molecular formula C29H36N6O2 B2916725 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione CAS No. 851937-70-7

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

Número de catálogo B2916725
Número CAS: 851937-70-7
Peso molecular: 500.647
Clave InChI: HJZYGEUTLUWORN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione, commonly known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized in 2005 by researchers at the University of Nottingham, UK. Since then, BRL-15572 has been widely used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes.

Mecanismo De Acción

BRL-15572 acts as a selective antagonist of the D3 receptor, which blocks the binding of dopamine to the receptor. This results in a decrease in the activity of the mesolimbic system, which is associated with reward and motivation. By blocking the D3 receptor, BRL-15572 has been shown to reduce drug-seeking behavior in preclinical models of addiction.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In addition to its role as a D3 receptor antagonist, it has been shown to inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This results in an increase in extracellular dopamine levels, which may contribute to its anti-addictive effects. BRL-15572 has also been shown to have anti-inflammatory effects in preclinical models of neuroinflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BRL-15572 has several advantages for laboratory experiments. It is a highly selective antagonist of the D3 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. It is also readily available and has been extensively characterized in preclinical models. However, there are also some limitations to its use. BRL-15572 has limited solubility in aqueous solutions, which may affect its bioavailability in vivo. It also has a relatively short half-life, which may require frequent dosing in some experimental paradigms.

Direcciones Futuras

There are several future directions for the use of BRL-15572 in scientific research. One area of interest is the investigation of its potential therapeutic effects in neuropsychiatric disorders, such as addiction and schizophrenia. BRL-15572 may also be useful in the development of new drugs that target the D3 receptor. Additionally, further research is needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of neuroinflammatory disorders.

Métodos De Síntesis

The synthesis of BRL-15572 involves several steps, starting from commercially available starting materials. The key intermediate is a piperazine derivative, which is then coupled with a purine scaffold to yield the final product. The synthesis has been optimized to achieve high yields and purity, making BRL-15572 readily available for research purposes.

Aplicaciones Científicas De Investigación

BRL-15572 has been extensively used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes. The D3 receptor is predominantly expressed in the mesolimbic system of the brain, which is involved in reward and motivation. It has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and depression.

Propiedades

Número CAS

851937-70-7

Nombre del producto

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

Fórmula molecular

C29H36N6O2

Peso molecular

500.647

Nombre IUPAC

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H36N6O2/c1-4-5-16-35-24(30-27-26(35)28(36)32(3)29(37)31(27)2)21-33-17-19-34(20-18-33)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,25H,4-5,16-21H2,1-3H3

Clave InChI

HJZYGEUTLUWORN-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.